molecular formula C11H16ClNO2 B13057439 (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol

Cat. No.: B13057439
M. Wt: 229.70 g/mol
InChI Key: FKRRLCQMJHJSJV-UHFFFAOYSA-N
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Description

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol It is characterized by the presence of a chloro group, an isopentyloxy group, and a pyridinylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol typically involves the reaction of 6-chloro-3-pyridinemethanol with isopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (6-Bromo-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a bromo group instead of a chloro group.

    (6-Fluoro-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a fluoro group instead of a chloro group.

    (6-Methoxy-2-(isopentyloxy)pyridin-3-YL)methanol: Similar structure but with a methoxy group instead of a chloro group

Uniqueness

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making the compound versatile for different applications .

Biological Activity

(6-Chloro-2-(isopentyloxy)pyridin-3-YL)methanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a chloro group and an isopentyloxy moiety. Its molecular formula is C12H16ClN1O2, and it has been studied for various biological applications.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as enzymes or receptors involved in various signaling pathways. These interactions can modulate cellular functions and potentially lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For instance, it has shown efficacy against various strains of bacteria and fungi, indicating potential as a therapeutic agent against infections.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes, which may play a role in disease progression or microbial resistance mechanisms.
  • Receptor Binding : There is ongoing research into the receptor binding capabilities of this compound, particularly concerning its effects on neurotransmitter systems and potential implications for neurological disorders.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study 1 : A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that suggest significant antimicrobial potential. The results indicated that the compound could inhibit bacterial growth effectively at low concentrations.
PathogenMIC (mg/L)
Staphylococcus aureus1.25
Escherichia coli2.0
  • Study 2 : Another investigation assessed the antifungal activity of the compound against Candida albicans, revealing promising results with an MIC of 0.156 mg/L, which supports its potential use in treating fungal infections.
Fungal PathogenMIC (mg/L)
Candida albicans0.156

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

[6-chloro-2-(3-methylbutoxy)pyridin-3-yl]methanol

InChI

InChI=1S/C11H16ClNO2/c1-8(2)5-6-15-11-9(7-14)3-4-10(12)13-11/h3-4,8,14H,5-7H2,1-2H3

InChI Key

FKRRLCQMJHJSJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=C(C=CC(=N1)Cl)CO

Origin of Product

United States

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